1-(1-Chloropropan-2-yl)-2-methylbenzene

Physical property comparison Density Boiling point

1-(1-Chloropropan-2-yl)-2-methylbenzene (CAS 825-37-6) is a chloroalkyl-substituted aromatic compound belonging to the class of phenylpropanes. With a molecular formula of C₁₀H₁₃Cl and a molecular weight of 168.66 g/mol , it comprises a methylbenzene (toluene) core bearing a 1-chloropropan-2-yl substituent.

Molecular Formula C10H13Cl
Molecular Weight 168.66 g/mol
Cat. No. B13188988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Chloropropan-2-yl)-2-methylbenzene
Molecular FormulaC10H13Cl
Molecular Weight168.66 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C)CCl
InChIInChI=1S/C10H13Cl/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,7H2,1-2H3
InChIKeyWHAOOGFMWMNOEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Chloropropan-2-yl)-2-methylbenzene: CAS 825-37-6 Molecular Identity and Baseline Characteristics for Scientific Procurement


1-(1-Chloropropan-2-yl)-2-methylbenzene (CAS 825-37-6) is a chloroalkyl-substituted aromatic compound belonging to the class of phenylpropanes [1]. With a molecular formula of C₁₀H₁₃Cl and a molecular weight of 168.66 g/mol [1], it comprises a methylbenzene (toluene) core bearing a 1-chloropropan-2-yl substituent [1]. This structural arrangement places the chlorine atom on a secondary carbon adjacent to an aromatic ring, distinguishing it from primary alkyl chlorides and tertiary benzylic chlorides. The compound is typically supplied as a liquid with a purity specification of ≥95% .

1 Secondary benzylic chloride supports SN2 displacement with N-, O-, and S-nucleophiles
2 Ortho-methyl group directs electrophilic aromatic substitution toward para disubstitution
3 Halogen-metal exchange route enables organolithium formation for C–C bond construction

Why 1-(1-Chloropropan-2-yl)-2-methylbenzene Cannot Be Replaced by Common Chloroalkylbenzene Analogs in Critical Syntheses


In-class substitution among chloroalkylbenzenes is scientifically unsound due to divergent reactivity profiles stemming from alkyl substitution patterns. The presence of a methyl group on the aromatic ring and a secondary chloroalkyl chain in 1-(1-chloropropan-2-yl)-2-methylbenzene creates a unique steric and electronic environment that differs fundamentally from analogs such as neophyl chloride (tertiary benzylic chloride) or (2-chloropropyl)benzene (primary/secondary alkyl chloride) [1]. These differences manifest in altered nucleophilic substitution rates, elimination product distributions, and Friedel-Crafts alkylation outcomes—parameters that directly impact synthetic yield and product purity in downstream applications [2]. Procurement decisions based on generic class membership without accounting for these structure-activity distinctions risk failed syntheses, increased impurity profiles, and batch rejection.

1-(1-Chloropropan-2-yl)-2-methylbenzene

Secondary benzylic chloride with moderate steric hindrance favors SN2 pathways over SN1
Ortho-methyl substituent enhances para regioselectivity in Friedel-Crafts alkylation
Lower E2 elimination tendency allows broader base compatibility during substitution

Common chloroalkylbenzene analogs

Tertiary benzylic chloride (neophyl chloride) may favor SN1/E2 pathways, altering product profiles
Unsubstituted phenyl analogs lack ortho-methyl directing, leading to mixed regioisomers
Primary alkyl chloride analogs may undergo rapid E2 elimination, limiting nucleophile scope

1-(1-Chloropropan-2-yl)-2-methylbenzene: Quantitative Differentiation Evidence Versus Closest Analogs


Physical Property Differentiation: Density and Boiling Point Relative to Neophyl Chloride (CAS 515-40-2)

The target compound's density is approximately 1.02–1.03 g/cm³ (estimated), whereas neophyl chloride has a measured density of 1.047 g/cm³ at 25°C [1]. The boiling point of 1-(1-chloropropan-2-yl)-2-methylbenzene is estimated at ~210–215°C (at 760 mmHg), compared to neophyl chloride's boiling point of 223°C [1]. These lower values reflect reduced molecular symmetry and weaker intermolecular forces due to the absence of a quaternary carbon center in the target compound.

Density & boiling point
Head-to-head
Target: ~1.02–1.03 g/cm³, bp ~210–215°C Neophyl chloride: 1.047 g/cm³, bp 223°C
Supports solvent compatibility and distillation design
Estimated values vs. experimental reference data
Physical property comparison Density Boiling point Neophyl chloride

Nucleophilic Substitution Reactivity: Secondary Benzylic Chloride vs. Tertiary Benzylic Chloride (Neophyl Chloride)

The target compound possesses a secondary benzylic chloride, which is expected to undergo SN2 reactions more readily than the tertiary benzylic chloride found in neophyl chloride. Class-level kinetic data indicate that secondary alkyl chlorides react approximately 10²–10³ times faster than tertiary alkyl chlorides in SN2 displacements due to reduced steric hindrance at the reaction center [1]. Conversely, the secondary benzylic system may exhibit lower SN1 reactivity compared to the tertiary neophyl system, as the latter forms a more stable carbocation.

SN2 rate factor
Class-level
~10²–10³ fold faster vs. tertiary neophyl chloride
Supports SN2 selectivity over SN1 pathways
Class-level kinetic inference; polar aprotic conditions
SN2 reactivity Benzylic chloride Steric effects Neophyl chloride

Friedel-Crafts Alkylation Regioselectivity: Ortho-Methyl Directing Effects in Electrophilic Aromatic Substitution

The ortho-methyl substituent on the aromatic ring in 1-(1-chloropropan-2-yl)-2-methylbenzene directs electrophilic aromatic substitution to the para position (relative to the methyl group) with higher regioselectivity compared to unsubstituted phenyl analogs. In Friedel-Crafts alkylation of toluene with allyl chloride in sulfuric acid, the ortho:para product ratio is approximately 1:2 [1], whereas benzene alkylation yields a more complex mixture including meta isomers. The presence of the chloroalkyl chain further modulates ring activation.

Friedel-Crafts ortho:para ratio
Class-level
Toluene-based system: ~1:2 ortho:para (inferred from toluene alkylation)
Enables para-selective disubstituted building blocks
H₂SO₄-catalyzed conditions; class-level toluene data
Friedel-Crafts alkylation Regioselectivity Ortho-directing Toluene derivatives

Elimination Reaction Outcomes: Reduced E2 Side-Reaction Propensity Compared to Neophyl Chloride

The secondary chloride in 1-(1-chloropropan-2-yl)-2-methylbenzene is less prone to E2 elimination compared to primary alkyl chlorides with β-hydrogens, due to increased steric hindrance and the stability of the resulting alkene. In contrast, neophyl chloride undergoes facile E2 elimination to form 2-methyl-2-phenylpropene under basic conditions [1]. This differential elimination propensity means that the target compound can tolerate stronger bases in nucleophilic substitution reactions without significant alkene byproduct formation.

E2 elimination tendency
Class-level
Lower (secondary benzylic chloride) Higher: neophyl chloride forms stable alkene
Expands base tolerance in multi-step synthesis
Qualitative comparison; experimental confirmation advised
E2 elimination Side-reaction suppression Benzylic chloride Alkene formation

Purity Grade and Commercial Availability: Supply Chain Differentiation for Procurement Planning

Commercial availability data indicate that 1-(1-chloropropan-2-yl)-2-methylbenzene is offered at 95% purity by multiple vendors , whereas neophyl chloride is commonly supplied at 98% purity . The 3% purity differential, while modest, can impact the economics of large-scale syntheses where impurity profiles affect yield and purification costs. Additionally, the target compound is less widely cataloged than neophyl chloride, which may affect lead times and custom synthesis requirements.

Commercial purity grade
Specification review
Target: 95% (vendor spec); neophyl chloride: 98% typical
Supports procurement purity-grade evaluation
Data to verify; lead times may vary by supplier
Commercial purity Vendor comparison Supply chain Procurement

1-(1-Chloropropan-2-yl)-2-methylbenzene: Recommended Scientific and Industrial Application Scenarios


Synthesis of Ortho-Substituted Phenylpropanoid Pharmaceutical Intermediates via SN2 Displacement

The secondary benzylic chloride in 1-(1-chloropropan-2-yl)-2-methylbenzene undergoes efficient SN2 substitution with nitrogen nucleophiles (e.g., amines, azides) to afford ortho-methyl-substituted phenylpropanoid amines. This reactivity profile is particularly advantageous for constructing chiral amine building blocks used in CNS drug discovery, where the ortho-methyl group influences metabolic stability and receptor binding . The compound's reduced steric hindrance relative to tertiary analogs enables higher yields in stereospecific substitutions.

Friedel-Crafts Alkylation for Agrochemical Precursor Synthesis with Enhanced Regiocontrol

The compound serves as an alkylating agent in Friedel-Crafts reactions with activated arenes. The ortho-methyl group directs electrophilic attack to the para position, yielding 1,4-disubstituted benzene derivatives with high regioselectivity. These scaffolds are valuable intermediates in the synthesis of acaricides and fungicides . The improved para-selectivity (approximately 2:1 over ortho) reduces isomer separation costs in large-scale production.

Mechanistic Studies of Steric and Electronic Effects in Nucleophilic Substitution Pathways

As a well-defined secondary benzylic chloride with a neighboring methyl group, this compound is ideal for investigating steric and electronic effects in SN2 vs. SN1 pathways. Researchers can compare its reaction kinetics with those of primary and tertiary analogs to validate computational models of transition state geometries . The compound's intermediate steric profile provides a valuable data point for structure-reactivity correlation studies.

Development of Novel Organometallic Reagents via Halogen-Metal Exchange

Under controlled conditions, 1-(1-chloropropan-2-yl)-2-methylbenzene can undergo halogen-lithium exchange to generate a secondary benzylic organolithium species. This reagent can be trapped with electrophiles to install the ortho-methylphenylpropan-2-yl motif in complex molecules. Compared to neophyl lithium, the secondary organolithium may exhibit different aggregation states and reactivity profiles, offering an alternative tool for C–C bond formation in total synthesis .

Application
Selection Property
Validation Focus
Ortho-methyl phenylpropanoid amine synthesis
Secondary benzylic chloride SN2 reactivity
Yield and purity of amine/azide displacement products
Friedel-Crafts agrochemical precursor construction
Ortho-methyl regioselectivity
Para-substitution product ratio and isomer separation
Mechanistic SN2/SN1 pathway studies
Intermediate steric and electronic profile
Kinetic isotope effects and transition-state modeling
Organolithium reagent development
Halogen-metal exchange potential
Organolithium aggregation and C–C coupling scope

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